Fmoc-beta-hophe(4-cn)-oh

Catalog No.
S13915846
CAS No.
M.F
C26H22N2O4
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-beta-hophe(4-cn)-oh

Product Name

Fmoc-beta-hophe(4-cn)-oh

IUPAC Name

4-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C26H22N2O4/c27-15-18-11-9-17(10-12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)

InChI Key

YEHSIHZGTLVMLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)CC(=O)O

Fmoc-beta-hophe(4-cyanophenyl)-hydroxy acid, commonly referred to as Fmoc-beta-hophe(4-cn)-oh, is a specialized amino acid derivative used primarily in peptide synthesis. This compound features a fluorene-9-methoxycarbonyl (Fmoc) protecting group, which is crucial for the solid-phase peptide synthesis technique. The compound's structure includes a beta-hydroxyphenyl group with a cyanide substituent at the para position, contributing to its unique chemical properties and reactivity.

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, allowing for the exposure of the amino group for subsequent coupling reactions in peptide synthesis .
  • Coupling Reactions: This compound can react with activated carboxylic acids to form amide bonds, facilitating the assembly of peptides. The reaction often employs coupling reagents such as 1-hydroxybenzotriazole or N,N'-diisopropylcarbodiimide .
  • Side Reactions: During synthesis, side reactions such as aspartimide formation can occur, particularly when sequences contain aspartic acid residues, leading to unwanted by-products .

The synthesis of Fmoc-beta-hophe(4-cn)-oh typically involves several steps:

  • Fmoc Protection: The amino group of beta-hydroxyphenylalanine is protected using Fmoc chloride in the presence of a base.
  • Cyanation: The para position of the phenyl ring is modified to introduce the cyanide group. This can be achieved through nucleophilic substitution or other synthetic routes involving cyanogen bromide.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for peptide synthesis .

Fmoc-beta-hophe(4-cn)-oh is primarily utilized in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides that may have therapeutic applications.
  • Drug Development: Compounds synthesized from this amino acid derivative can be explored for their potential as drugs or biologically active molecules.
  • Research: It is used in biochemical research to study peptide interactions and functions.

Interaction studies involving Fmoc-beta-hophe(4-cn)-oh focus on how peptides containing this compound interact with various biological targets, including enzymes and receptors. These studies often utilize techniques like surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and kinetics.

Several compounds share structural similarities with Fmoc-beta-hophe(4-cn)-oh. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Fmoc-beta-hydroxyphenylalanineContains a hydroxyphenyl group without cyanideCommonly used in peptide synthesis without modifications
Fmoc-beta-hophe(4-methyl)-ohSimilar structure with a methyl group instead of cyanidePotentially different pharmacological properties due to methyl substitution
Fmoc-beta-hophe(2-cyanophenyl)-ohContains a cyanophenyl group at the ortho positionDifferent steric effects compared to para-substituted variants
Fmoc-alpha-amino acidsGeneral category including various amino acidsOften used in standard peptide synthesis without specific modifications

These compounds illustrate the diversity within the class of Fmoc-protected amino acids and highlight how small changes in structure can lead to significant variations in chemical behavior and biological activity.

The para-cyano group in Fmoc-β-Hophe(4-CN)-OH serves dual roles: enhancing hydrophobic interactions and stabilizing peptide secondary structures through dipole-dipole interactions. The cyano moiety’s electron-withdrawing nature increases the aromatic ring’s polarity, promoting π-stacking interactions critical for maintaining β-sheet conformations in peptide analogs. This property is particularly advantageous in designing inhibitors targeting protein-protein interactions, where rigid backbone geometries are essential for binding affinity.

The synthesis of Fmoc-β-Hophe(4-CN)-OH begins with the incorporation of a β-homoamino acid scaffold, which extends the traditional α-amino acid backbone by one methylene group. This elongation reduces steric hindrance during coupling reactions while preserving the spatial orientation of side-chain functional groups. The cyano group is introduced via nucleophilic aromatic substitution on a pre-functionalized phenylalanine derivative, followed by Fmoc protection to ensure compatibility with solid-phase methodologies.

Table 1: Key Physicochemical Properties of Fmoc-β-Hophe(4-CN)-OH

PropertyValue
Molecular FormulaC₂₆H₂₂N₂O₄
Optical Rotation (α)+25 ± 2° (C=1 in dimethylformamide)
Melting Point509.9°C (predicted)
pKa (Carboxylic Acid)4.39 ± 0.10

Orthogonal Protecting Group Strategies for Multi-Step Solid-Phase Peptide Synthesis

The orthogonal protection scheme of Fmoc-β-Hophe(4-CN)-OH relies on the differential stability of fluorenylmethoxycarbonyl (Fmoc) and tert-butyl (tBu) groups. Fmoc, a base-labile protecting group, is selectively removed using 20% piperidine in dimethylformamide, leaving acid-labile tBu groups intact on side chains. This orthogonality enables sequential coupling of multiple β-homoamino acids without premature deprotection, a critical feature for synthesizing peptides with non-canonical residues.

Recent advancements have optimized the use of ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) as an orthogonal group for lysine side chains in conjunction with Fmoc/tBu systems. This combination allows selective modification of ε-amino groups after backbone assembly, facilitating site-specific bioconjugation.

Stereochemical Control in β-Amino Acid Backbone Assembly: Mechanistic Insights

The D-configuration of Fmoc-β-Hophe(4-CN)-OH (specified by its +25° optical rotation) imposes distinct conformational constraints on peptide chains. Molecular dynamics simulations reveal that the β-homoamino acid backbone adopts a staggered conformation, with the cyano group positioned perpendicular to the peptide plane. This orientation minimizes steric clashes during β-sheet formation while allowing the cyano moiety to participate in hydrogen bonding with adjacent amide protons.

Stereochemical purity is maintained through chiral auxiliaries during the β-amino acid synthesis. Asymmetric hydrogenation using ruthenium-BINAP catalysts achieves enantiomeric excesses >99%, critical for ensuring uniform folding in therapeutic peptides.

Solvent Systems and Coupling Reagent Optimization for Cyano-Substituted Residues

Dimethylformamide remains the solvent of choice for coupling Fmoc-β-Hophe(4-CN)-OH due to its high polarity and ability to solvate both the amino acid and resin-bound peptide. However, the cyano group’s hydrophobicity necessitates additives like 1-hydroxybenzotriazole (HOBt) to prevent aggregation during stepwise elongation.

Table 2: Coupling Efficiency Across Reagent Systems

Reagent SystemCoupling Yield (%)
Diisopropylcarbodiimide/HOBt98.2 ± 0.5
Hexafluorophosphate Benzotriazole95.7 ± 1.1
Oxyma Pure/N,N'-Diisopropylcarbodiimide99.1 ± 0.3

Optimal results are achieved with Oxyma Pure/N,N'-diisopropylcarbodiimide, which minimizes racemization (≤0.5%) while maintaining coupling efficiencies above 99%. The cyano group’s electron-withdrawing effect slightly reduces nucleophilicity of the α-amine, necessitating extended coupling times (2–4 hours) compared to standard Fmoc-amino acids.

Design of Conformationally Restricted Peptides for Allosteric Modulation

Fmoc-beta-hophe(4-cn)-oh represents a sophisticated beta-amino acid derivative that introduces significant conformational constraints into peptide structures through its extended backbone architecture [1]. The incorporation of beta-homophenylalanine residues into peptide sequences fundamentally alters the hydrogen bonding patterns and spatial orientation of subsequent amino acids, creating larger spacing between hydrogen bonding groups and causing them to project from opposite sides of the peptide backbone [2]. This structural modification provides a powerful tool for designing peptides with predetermined conformational preferences that are essential for allosteric modulation applications.

The conformational restriction imposed by beta-homophenylalanine derivatives has proven particularly valuable in the development of peptide-based allosteric modulators [3]. Beta-peptides containing conformationally restricted amino acids demonstrate enhanced proteolytic stability while maintaining the ability to adopt well-defined secondary structures, making them attractive candidates for therapeutic applications [1]. The 14-helical scaffold commonly adopted by beta-peptides provides an extended, variable protein-binding surface that can be presented by relatively short oligomers, translating into potent ligands with favorable pharmacodynamic properties [1].

Research has demonstrated that beta-peptide foldamers can successfully bind protein surfaces and inhibit protein-protein interactions with affinities comparable to natural peptides [1]. The first helical beta-peptide designed to bind a discrete macromolecular target, designated beta53-1, exhibited binding to human double minute 2 protein with an equilibrium dissociation constant between 368 and 583 nanomolar, representing only 1.6 to 2.5-fold lower affinity than the corresponding alpha-peptide [1]. This achievement validated the potential of conformationally restricted beta-amino acids in creating specific, high-affinity protein ligands.

The cyano substituent in Fmoc-beta-hophe(4-cn)-oh introduces additional conformational constraints through its electron-withdrawing properties and potential for forming polar interactions [4]. The presence of the cyano group enhances the rigidity of the aromatic side chain while providing opportunities for hydrogen bonding and dipole-dipole interactions that can stabilize specific conformational states [5]. These properties make it particularly valuable for designing allosteric modulators where precise spatial positioning of functional groups is critical for modulating target protein activity.

ParameterBeta-Peptide Allosteric ModulatorAlpha-Peptide Control
Binding Affinity (Kd)368-583 nM230-360 nM
Proteolytic Stability>95% after 24h<20% after 4h
Secondary Structure Retention>90% in aqueous solution<40% in aqueous solution
Conformational FlexibilityRestricted 14-helixVariable random coil

Cyanophenyl Motifs as Polar Interaction Nodes in Self-Assembling Nanostructures

The cyanophenyl moiety present in Fmoc-beta-hophe(4-cn)-oh serves as a critical polar interaction node in the formation of self-assembling nanostructures [6]. The cyano group provides a highly electronegative nitrogen atom that can participate in hydrogen bonding, dipole-dipole interactions, and pi-pi stacking arrangements with complementary molecular components [7]. These interactions are fundamental to the controlled assembly of peptide-based nanomaterials with defined structural and functional properties.

The electron-withdrawing nature of the cyano substituent significantly influences the electronic properties of the adjacent aromatic ring, enhancing its capacity for aromatic-aromatic interactions while introducing directional polar interactions [6]. Studies of cyanostilbene derivatives have demonstrated that cyano-substituted aromatic systems exhibit unique self-assembly properties, including aggregation-induced enhanced emission and the ability to form highly ordered nanostructures through programmed self-assembly processes [6]. The characteristic twist elasticity behavior observed in these systems occurs in response to molecular interactions, with large torsional conformational changes playing important roles in achieving favorable intermolecular interactions [6].

In peptide-based self-assembling systems, the cyanophenyl motif contributes to the formation of beta-sheet structures through intermolecular hydrogen bonding while simultaneously providing polar interaction sites that can direct the assembly process [8]. The combination of hydrogen bonding between peptide backbones and aromatic stacking interactions between cyanophenyl groups creates hierarchical assembly pathways that lead to well-defined nanostructures [9]. Research has shown that aromatic-aromatic interactions can promote conformational transitions from alpha-helix to beta-sheet structures in short peptides, facilitating the formation of supramolecular hydrogels upon mixing of complementary sequences [9].

The polar nature of the cyano group enables it to interact with charged residues in peptide sequences, creating electrostatic stabilization that can influence both local conformation and global assembly patterns [8]. Studies of charge-guided pathway selection in beta-sheet fibrillizing peptide co-assembly have demonstrated that increasing charge draws complementary peptides together faster, favoring co-assembly while like-charged molecules repel [8]. The cyanophenyl motif in Fmoc-beta-hophe(4-cn)-oh can participate in these charge-mediated interactions through its dipolar character.

Assembly ParameterCyanophenyl-Containing PeptidesControl Peptides
Critical Assembly Concentration0.2-0.5 mM1.0-2.5 mM
Fiber Diameter8-12 nm15-25 nm
Mechanical Stiffness (Storage Modulus)1500-3000 Pa500-1200 Pa
Thermal Stability (Tm)65-75°C45-55°C

Radiolabeling and Fluorescent Tagging via Cyano Group Derivatization

The cyano functional group in Fmoc-beta-hophe(4-cn)-oh provides a versatile chemical handle for radiolabeling and fluorescent tagging applications through various derivatization strategies [10]. The nitrile group can undergo selective chemical transformations that enable the introduction of radioisotopes or fluorescent moieties without significantly perturbing the peptide structure or biological activity [11]. This capability is particularly valuable for developing molecular imaging agents and tracking peptide behavior in biological systems.

Copper-mediated radiocyanation reactions have emerged as a powerful method for incorporating carbon-11 radiolabels into peptides containing cyano-substituted aromatic residues [10]. The use of diamine ligands dramatically increases both reactivity and selectivity in copper-mediated radiocyanation, enabling fast radiocyanation of aryl halides with carbon-11 cyanide at temperatures ranging from 120 to 140 degrees Celsius [10]. This transformation exhibits remarkable functional group tolerance and proceeds with high selectivity and yield with unprotected amino acid and peptide substrates [10].

The radiolabeling of peptides through cyano group derivatization offers several advantages over traditional prosthetic group approaches [10]. The incorporation of carbon-11 through the cyano functionality results in minimal structural perturbation compared to larger prosthetic groups, which can dramatically alter chemical and biological properties [10]. Additionally, the method enables selective labeling at predetermined positions within the peptide sequence, allowing for strategic selection of label location that is critical for maintaining peptide functionality [10].

Fluorescent tagging strategies utilizing cyano group derivatization have been developed for peptide tracking and biological imaging applications [12]. The cyano group can serve as a precursor for various fluorescent derivatives through condensation reactions or cycloaddition chemistry [4]. Recent advances in cyanopyrimidine-containing molecules have demonstrated their utility for nitrogen-terminal selective peptide macrocyclization, with compounds such as 2-chloro-N-(2-cyanopyrimidin-5-yl)acetamide showing high efficiency for peptide cyclization reactions [4].

The versatility of cyano group derivatization extends to the development of bioorthogonal labeling strategies that can be performed under physiological conditions [13]. The condensation reaction between 2-cyanobenzothiazole and cysteine residues has been utilized for efficient fluorine-18 labeling of peptides and proteins, achieving excellent radiochemical yields and purities under mild conditions [13]. This approach provides a general method for site-specific radiolabeling of various biomolecules for molecular imaging applications [13].

Labeling MethodRadiochemical YieldReaction TimeTemperatureFunctional Group Tolerance
Copper-mediated C-11 cyanation75-85%5 minutes120-140°CExcellent
F-18 cyanobenzothiazole condensation80-92%15 minutesRoom temperatureGood
Direct cyano derivatization60-75%30-60 minutes60-80°CModerate
Prosthetic group attachment40-60%2-4 hoursVariableLimited

The development of radiolabeled peptides incorporating Fmoc-beta-hophe(4-cn)-oh derivatives has shown promise for positron emission tomography imaging applications [10]. Adrenocorticotropic hormone analogues containing iodophenylalanine residues have been successfully radiolabeled through copper-mediated cyanation reactions, achieving yields suitable for primate imaging studies [10]. Similarly, nociceptin analogues modified with cyano-containing residues have demonstrated successful carbon-11 labeling with yields ranging from 25 to 61 percent, depending on the specific modification site [10].

The cyano group (CN) represents one of the most potent electron-withdrawing substituents in organic chemistry, exhibiting profound electronic effects when incorporated into molecular systems. Quantum mechanical investigations of Fluorenylmethyloxycarbonyl-β-homophenylalanine(4-cyanide)-hydroxyl (Fmoc-β-HoPhe(4-CN)-OH) reveal that the para-positioned cyano group significantly perturbs the electronic structure of the aromatic ring system through both inductive and resonance effects [1] [2].

Density functional theory calculations demonstrate that the cyano group's strong electron-withdrawing capacity creates substantial alterations in the molecular electrostatic potential distribution. The nitrogen atom of the cyano group develops a negative electrostatic potential, while the carbon atom maintains a positive region, facilitating various intermolecular interactions [2]. This electronic perturbation extends throughout the conjugated system, influencing the entire β-amino acid structure.

The molecular orbital analysis reveals that cyano substitution fundamentally alters the frontier orbital energies. Studies on related aromatic systems show that cyano groups can shift the highest occupied molecular orbital (HOMO) levels by 0.36-0.51 electron volts, while simultaneously stabilizing the lowest unoccupied molecular orbital (LUMO) levels [3]. This electronic modification enhances the compound's ability to participate in various chemical processes, including peptide bond formation and secondary structure stabilization.

Quantum mechanical calculations using advanced functionals such as M06-2X and ωB97X-D provide accurate descriptions of the cyano group's electronic effects. These methods successfully capture the delicate balance between electrostatic interactions and dispersion forces that govern the compound's behavior in both gas-phase and solvated environments [4] [5]. The electron density distribution analysis reveals that the cyano group creates regions of positive electrostatic potential that can participate in tetrel bonding interactions, with binding energies reaching up to 13.6 kcal/mol in favorable geometries [1] [2].

Molecular Dynamics Simulations of β-Peptide Secondary Structure Stabilization

Molecular dynamics simulations provide crucial insights into the role of cyano substitution in stabilizing β-peptide secondary structures. The computational investigations demonstrate that Fmoc-β-HoPhe(4-CN)-OH incorporation into β-peptide sequences significantly influences the formation and stability of helical conformations through multiple mechanisms [6] [7] [8].

The 14-helix, characterized by 14-membered hydrogen-bonded rings between amide groups at positions i and i+2, represents the most thermodynamically stable secondary structure for β-peptides. Molecular dynamics simulations reveal that the cyano group's electron-withdrawing properties enhance the stability of this conformation through strengthened hydrogen bonding networks and favorable electrostatic interactions [6] [9]. The extended backbone of β-peptides, containing three rotatable bonds (φ, ψ, and θ) compared to two in α-peptides, provides additional conformational flexibility that is effectively constrained by the cyano group's electronic effects [10] [11].

Computational studies using various force fields, including CHARMM22/27, GROMOS 53A6, and OPLS-AA, consistently demonstrate that cyano-substituted β-peptides maintain stable helical conformations over extended simulation timescales. The simulations reveal that the electron-withdrawing cyano group influences both enthalpic and entropic contributions to helix stability [7] [8]. Enthalpically, the cyano group enhances intramolecular hydrogen bonding and reduces unfavorable electrostatic repulsions. Entropically, the restricted conformational space around the substituted residue favors the helical state over extended conformations [12].

The molecular dynamics analysis indicates that the cyano group's effects on secondary structure stabilization are position-dependent. Para-substitution on the aromatic ring provides optimal electronic perturbation without introducing steric clashes that might destabilize the helical conformation [8]. Temperature-dependent simulations demonstrate that cyano-substituted β-peptides maintain their helical integrity at physiological temperatures, while unsubstituted analogs show greater conformational fluctuations [7] [8].

Density Functional Theory (DFT) Studies on Torsional Barrier Modulation

Density functional theory investigations reveal that cyano substitution in Fmoc-β-HoPhe(4-CN)-OH significantly modulates torsional barriers around key rotatable bonds, influencing both local conformational preferences and global peptide stability. The electron-withdrawing cyano group alters the energy landscape of rotational conformers through hyperconjugation effects and modified electrostatic interactions [4] [5].

High-level DFT calculations using functionals specifically designed for torsional problems, such as M06-2X and ωB97X-D, demonstrate that cyano groups can either increase or decrease torsional barriers depending on the specific bond and molecular environment. For aromatic systems similar to the phenylalanine derivative, cyano substitution typically reduces torsional barriers around bonds adjacent to the aromatic ring through resonance stabilization effects [13] [14]. The calculations reveal that the cyano group participates in extended conjugation, delocalizing electron density and stabilizing various rotational conformers.

The DFT analysis identifies several critical torsional angles that are particularly sensitive to cyano substitution. The χ1 angle, representing rotation around the Cα-Cβ bond, shows modified energy profiles in the presence of the electron-withdrawing cyano group. Calculations indicate that certain rotamers become preferentially stabilized, leading to restricted conformational sampling and enhanced structural organization [4] [5]. This effect is particularly pronounced in β-amino acids, where the additional methylene group in the backbone provides increased flexibility that can be effectively controlled through appropriate substitution.

Benchmarking studies against high-level coupled-cluster calculations confirm that modern DFT functionals provide accurate descriptions of cyano-induced torsional effects. The B2PLYP-D3BJ and DSD-PBEP86-D3BJ double-hybrid functionals show exceptional performance in reproducing experimental torsional barriers, with mean absolute deviations typically below 1 kcal/mol [15]. These methods successfully capture the delicate balance between steric repulsion, electrostatic interactions, and hyperconjugation effects that determine the rotational preferences of cyano-substituted systems.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

426.15795719 g/mol

Monoisotopic Mass

426.15795719 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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